molecular formula C20H32O4 B13402027 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B13402027
M. Wt: 336.5 g/mol
InChI Key: CTHZICXYLKQMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is known for its intricate structure, which includes a cyclopentyl ring, a hydroxyoctenyl side chain, and a heptenoic acid moiety. It is a derivative of prostaglandins, which are lipid compounds that perform hormone-like functions in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of cyclopentane derivatives and octenyl alcohols. The reaction conditions often require the presence of catalysts, such as palladium or platinum, and may involve hydrogenation or oxidation steps .

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale chemical reactors. The process involves stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .

Scientific Research Applications

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets in the body. It primarily acts on prostaglandin receptors, modulating various physiological responses such as inflammation, pain, and vasodilation. The compound’s effects are mediated through the activation of G-protein coupled receptors and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHZICXYLKQMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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